Cas no 2229649-80-1 (4-fluorobut-2-en-1-ol)
4-fluorobut-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-fluorobut-2-en-1-ol
- EN300-1824393
- 2229649-80-1
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- Inchi: 1S/C4H7FO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+
- InChI Key: DGVJVBLCEUHWSZ-OWOJBTEDSA-N
- SMILES: FC/C=C/CO
Computed Properties
- Exact Mass: 90.048093005g/mol
- Monoisotopic Mass: 90.048093005g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 42.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 20.2Ų
4-fluorobut-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1824393-0.05g |
4-fluorobut-2-en-1-ol |
2229649-80-1 | 0.05g |
$924.0 | 2023-09-19 | ||
| Enamine | EN300-1824393-0.1g |
4-fluorobut-2-en-1-ol |
2229649-80-1 | 0.1g |
$968.0 | 2023-09-19 | ||
| Enamine | EN300-1824393-0.25g |
4-fluorobut-2-en-1-ol |
2229649-80-1 | 0.25g |
$1012.0 | 2023-09-19 | ||
| Enamine | EN300-1824393-0.5g |
4-fluorobut-2-en-1-ol |
2229649-80-1 | 0.5g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1824393-1.0g |
4-fluorobut-2-en-1-ol |
2229649-80-1 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1824393-2.5g |
4-fluorobut-2-en-1-ol |
2229649-80-1 | 2.5g |
$2155.0 | 2023-09-19 | ||
| Enamine | EN300-1824393-5.0g |
4-fluorobut-2-en-1-ol |
2229649-80-1 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1824393-10.0g |
4-fluorobut-2-en-1-ol |
2229649-80-1 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1824393-1g |
4-fluorobut-2-en-1-ol |
2229649-80-1 | 1g |
$1100.0 | 2023-09-19 | ||
| Enamine | EN300-1824393-5g |
4-fluorobut-2-en-1-ol |
2229649-80-1 | 5g |
$3189.0 | 2023-09-19 |
4-fluorobut-2-en-1-ol Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 4-fluorobut-2-en-1-ol
4-Fluorobut-2-en-1-ol: A Comprehensive Overview of CAS No. 2229649-80-1
4-Fluorobut-2-en-1-ol (CAS No. 2229649-80-1) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its molecular formula C4H7FO and molecular weight of 88.10 g/mol. The presence of a fluorine atom and a double bond in its structure imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
The synthesis of 4-fluorobut-2-en-1-ol can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 4-fluorobut-1-yne with water in the presence of a suitable catalyst, such as a palladium complex. This method offers high yields and good selectivity, making it suitable for large-scale production. Another method involves the reduction of 4-fluorobut-2-enal using a reducing agent like sodium borohydride. This approach is particularly useful for preparing enantiomerically pure forms of the compound, which are essential in pharmaceutical applications.
The physical properties of 4-fluorobut-2-en-1-ol are also noteworthy. It is a colorless liquid with a boiling point of approximately 85°C at atmospheric pressure. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it easy to handle and process in laboratory and industrial settings.
In the realm of pharmaceutical research, 4-fluorobut-2-en-1-ol has shown promise as an intermediate in the synthesis of novel drugs. For instance, recent studies have explored its use in the development of antiviral agents targeting RNA viruses such as influenza and SARS-CoV-2. The fluorine atom in the molecule can enhance the lipophilicity and metabolic stability of the final drug product, leading to improved pharmacokinetic properties and therapeutic efficacy.
Beyond pharmaceuticals, 4-fluorobut-2-en-1-ol has found applications in materials science. Its ability to undergo polymerization reactions makes it a valuable monomer for producing functional polymers with unique properties. For example, copolymers containing 4-fluorobut-2-en-1-ol units have been developed for use in coatings, adhesives, and electronic materials due to their excellent thermal stability and mechanical strength.
The environmental impact of 4-fluorobut-2-en-1-ol is another important consideration. While the compound itself is not classified as hazardous under current regulations, its production and use should be conducted with appropriate safety measures to minimize environmental exposure. Research into green chemistry methods for synthesizing 4-fluorobut-2-en-1-ol is ongoing, with a focus on developing more sustainable and environmentally friendly processes.
In conclusion, CAS No. 2229649-80-1, commonly known as 4-fluorobut-2-en-1-ol, is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure and properties make it an invaluable intermediate in chemical synthesis, pharmaceutical development, and materials science. As research continues to uncover new possibilities for this compound, its importance is likely to grow even further.
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